![molecular formula C18H13NO B13791324 7-methylbenzo[c]acridin-11-ol CAS No. 86538-45-6](/img/structure/B13791324.png)
7-methylbenzo[c]acridin-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methylbenzo[c]acridin-11-ol is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused tricyclic system with a hydroxyl group at the 11th position and a methyl group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c]acridin-11-ol typically involves the following steps:
Oxidation of 9-methylacridines: This step involves the oxidation of 9-methylacridines using selenium dioxide (SeO2) to form the corresponding acridone.
Condensation with Aldehydes: The acridone is then condensed with aldehydes in the presence of hydroxylamine to form oximes.
Chlorination: The oximes are chlorinated using chlorine gas (Cl2) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
7-methylbenzo[c]acridin-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines.
科学研究应用
7-methylbenzo[c]acridin-11-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Industry: The compound is used in the development of dyes and pigments due to its photophysical properties.
作用机制
The mechanism of action of 7-methylbenzo[c]acridin-11-ol primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 7-methylbenzo[c]acridin-11-ol, known for its wide range of biological activities.
9-methylacridine: A precursor in the synthesis of this compound.
Acriflavine: An acridine derivative with potent antibacterial properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group at the 11th position and a methyl group at the 7th position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other acridine derivatives .
属性
CAS 编号 |
86538-45-6 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC 名称 |
7-methylbenzo[c]acridin-11-ol |
InChI |
InChI=1S/C18H13NO/c1-11-13-7-4-8-16(20)18(13)19-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10,20H,1H3 |
InChI 键 |
OANMGUDQQBONBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


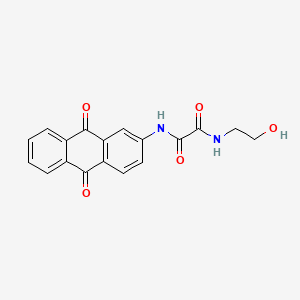
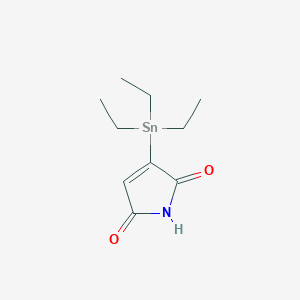
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
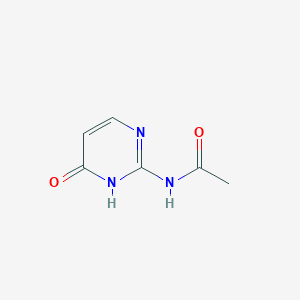
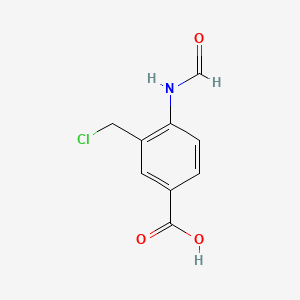

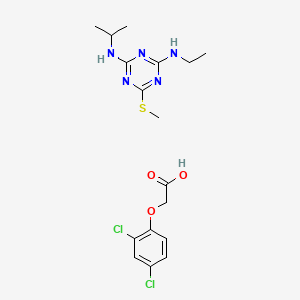
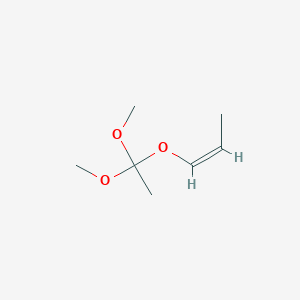
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
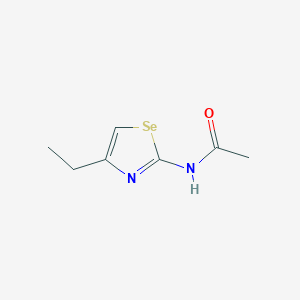
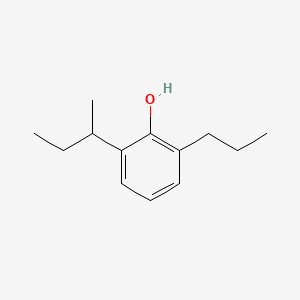

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
